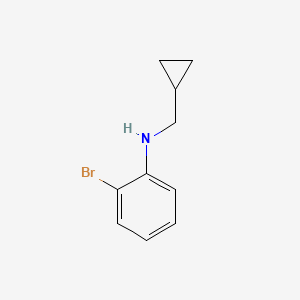

2-溴-N-(环丙基甲基)苯胺

描述

2-Bromo-N-(cyclopropylmethyl)aniline is a chemical compound with the CAS Number: 1156164-31-6 . It has a molecular weight of 226.12 .

Synthesis Analysis

The synthesis of 2-Bromo-N-(cyclopropylmethyl)aniline involves several steps. The reaction starts with 2-bromoaniline and cyclopropanecarbaldehyde in the presence of acetic acid in dichloromethane at 50℃ for 1 hour . Sodium triacetoxyborohydride is then added, and the solution is stirred for 2 hours while warming to ambient temperature . The reaction mixture is quenched with 2.5 M sodium hydroxide and partitioned between saturated aqueous sodium bicarbonate solution and ethyl acetate . The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to provide the title compound .Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(cyclopropylmethyl)aniline consists of a bromine atom attached to an aniline group, which is further connected to a cyclopropylmethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-N-(cyclopropylmethyl)aniline include a molecular weight of 226.12 .科学研究应用

1. 酶抑制研究

与2-溴-N-(环丙基甲基)苯胺结构相关的环丙基溴苯酚衍生物已被研究作为酶抑制剂的潜在候选。具体来说,这些化合物已显示出对碳酸酐酶同工酶有显著的抑制作用,其中一些衍生物在低纳摩尔范围内表现出强效的抑制活性。这表明类似化合物在针对特定同工酶进行治疗用途方面可能具有潜在应用(Boztaş等,2015)。

2. N-甲基-N-芳基胺的合成

一种涉及乙酸酐、三乙胺和碘甲烷的方法已被应用于合成N-甲基-N-芳基胺,从苯胺出发。这一过程已被用于制备化合物如(E)-2-溴-5-(4-甲氨基苯基)吡啶,这是一种潜在的阿尔茨海默病淀粉样成像剂,表明类似方法可以用于合成2-溴-N-(环丙基甲基)苯胺的衍生物,用于制备各种生物活性化合物或诊断剂(Peng等,2009)。

3. 间位取代苯胺的合成

已进行了关于过渡金属催化的间位溴和间位三氟甲基苯胺的合成研究,突出了一种可能应用于合成类似化合物如2-溴-N-(环丙基甲基)苯胺的方法。该方法展示了一种合成具有挑战性取代模式的苯胺的途径,提供了在合成生物活性化合物或材料科学中的一系列应用(Staudt et al., 2022)。

4. 晶体工程和超分子化学

与2-溴-N-(环丙基甲基)苯胺结构相关的苯甲酸和二吡啶化合物已被用于晶体工程,形成具有独特性质的复合物。这些研究突显了2-溴-N-(环丙基甲基)苯胺及其衍生物在形成具有特定分子排列和性质的新材料方面的潜力,这在包括材料科学和纳米技术在内的各个领域可能具有价值(Zaman et al., 2001)。

作用机制

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Bromo-N-(cyclopropylmethyl)aniline may also interact with various biological targets.

Mode of Action

It is likely that the compound interacts with its targets through a process similar to the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond between the compound and its target, facilitated by a palladium catalyst .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Based on the wide range of biological activities associated with similar compounds , it is likely that the compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

2-bromo-N-(cyclopropylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDNGXBEPRVFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-2-(4-(trifluoromethyl)pyrimidin-2-yl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518225.png)

![N-[3-(Dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonamide](/img/structure/B1518241.png)

![N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B1518248.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1518251.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![3-[(4-Bromophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1518257.png)

![3-{[(3-Aminophenyl)carbamoyl]amino}propanamide](/img/structure/B1518260.png)